molecular formula C14H12N4O4 B2424359 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide CAS No. 2034321-85-0

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide

Cat. No.: B2424359
CAS No.: 2034321-85-0
M. Wt: 300.274
InChI Key: NVPZEXDXLYOOIL-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide is a synthetic organic compound featuring multiple functional groups, including a furan ring, a pyrido[2,3-d]pyrimidine moiety, and a carboxamide group. This structure lends the molecule a unique set of chemical and physical properties, making it of interest in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide typically involves the following steps:

  • Formation of the Pyrido[2,3-d]pyrimidine Core: : Starting from appropriate pyrimidine and pyridine precursors, the pyrido[2,3-d]pyrimidine core can be constructed via a series of cyclization reactions, often involving intermediates like dihydropyridines and dihydropyrimidines.

  • Furan Ring Formation: : The furan ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

  • Carboxamide Formation:

Industrial Production Methods

In an industrial setting, the production may be optimized for yield and scalability:

  • High-Throughput Screening: : Automated synthesis platforms can be used to identify optimal reaction conditions.

  • Flow Chemistry: : Continuous flow reactors may enhance reaction efficiency and yield by providing precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide can undergo several types of chemical reactions:

  • Oxidation: : The furan ring can be oxidized to form hydroxy furan derivatives.

  • Reduction: : Reduction of the pyrido[2,3-d]pyrimidine core may yield partially or fully reduced analogs.

  • Substitution: : The carboxamide group can be modified via nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO4, H2O2

  • Reducing Agents: : NaBH4, LiAlH4

  • Substitution Reagents: : Alkyl halides, acyl chlorides

Major Products Formed

  • Oxidation Products: : Hydroxy furan derivatives

  • Reduction Products: : Dihydro or tetrahydro analogs

  • Substitution Products: : Various N-substituted carboxamides

Scientific Research Applications

Chemistry

  • Catalysis: : Potential use as a ligand in catalysis due to its heterocyclic structure.

  • Materials Science: : May be incorporated into polymers for enhanced stability.

Biology

  • Enzyme Inhibitors: : Can act as an inhibitor for various enzymes due to its ability to bind to active sites.

Medicine

  • Anticancer Agents: : Potentially useful in anticancer therapy due to its ability to interfere with DNA synthesis and repair.

  • Antiviral Agents: : May inhibit viral replication by targeting viral enzymes.

Industry

  • Chemical Sensors: : Utilized in the development of sensors due to its specific binding properties.

  • Pharmaceuticals: : Used as a precursor or intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action typically involves the compound interacting with specific molecular targets:

  • DNA Intercalation: : The planar structure allows for insertion between DNA base pairs, disrupting replication and transcription.

  • Enzyme Inhibition: : Binding to enzyme active sites, preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2,4-dioxo-1,2-dihydropyrido[3,4-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide

  • N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide

Uniqueness

  • Molecular Structure: : The combination of a furan ring with the pyrido[2,3-d]pyrimidine core is less common.

  • Functional Group Diversity: : Offers multiple sites for chemical modification, enhancing its versatility in research and industrial applications.

Conclusion

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide is a fascinating compound with a wide range of applications across various scientific disciplines. Its unique structure and reactivity profile make it a valuable tool in research and industry alike.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c19-12(9-3-7-22-8-9)16-5-6-18-13(20)10-2-1-4-15-11(10)17-14(18)21/h1-4,7-8H,5-6H2,(H,16,19)(H,15,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPZEXDXLYOOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)C3=COC=C3)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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